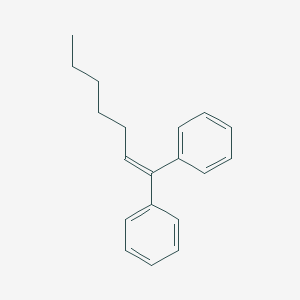

1,1-Diphenyl-1-heptene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Diphenyl-1-heptene, also known as this compound, is a useful research compound. Its molecular formula is C19H22 and its molecular weight is 250.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Recent studies have highlighted the potential of 1,1-Diphenyl-1-heptene derivatives as drug modulators. For instance, research indicates that certain derivatives can act as chemosensitizers in drug-resistant cancer cells. Specifically, compounds similar to this compound have been shown to inhibit P-glycoprotein (P-gp), a protein that often contributes to multidrug resistance in cancer therapy. This inhibition can lead to increased intracellular concentrations of chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines such as K562/ADR .

Material Science

In material science, this compound is investigated for its potential use in creating advanced polymers and materials with specific mechanical properties. The compound's ability to undergo polymerization reactions makes it suitable for developing high-performance materials that can be used in coatings, adhesives, and composites.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions such as Diels-Alder reactions and cross-coupling reactions, which are fundamental in constructing complex organic molecules. This versatility makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Drug Resistance Modulation

A study published in the International Journal of Molecular Sciences explored the effects of trans-1,7-diphenyl-5-hydroxy-1-heptene (a derivative) on drug-resistant leukemia cells. The findings demonstrated that at certain concentrations, this compound significantly decreased cell viability without inducing toxicity in normal cells. This suggests its potential application as a therapeutic agent for overcoming drug resistance in cancer treatment .

Case Study 2: Polymer Development

Research has also focused on using this compound in the synthesis of new polymeric materials. For example, studies have shown that copolymers containing this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. These materials could be utilized in applications requiring robust performance under varying environmental conditions.

Propiedades

Número CAS |

1530-20-7 |

|---|---|

Fórmula molecular |

C19H22 |

Peso molecular |

250.4 g/mol |

Nombre IUPAC |

1-phenylhept-1-enylbenzene |

InChI |

InChI=1S/C19H22/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-16H,2-4,11H2,1H3 |

Clave InChI |

SRMGQBFDRIIXAH-UHFFFAOYSA-N |

SMILES |

CCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canónico |

CCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

1530-20-7 |

Sinónimos |

1,1-Diphenyl-1-heptene |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.